Deforolimus

Description

Properties

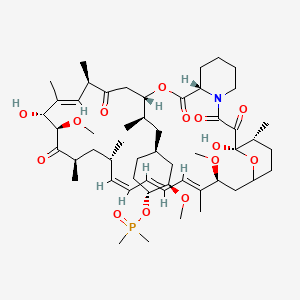

Molecular Formula |

C53H84NO14P |

|---|---|

Molecular Weight |

990.2 g/mol |

IUPAC Name |

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-dimethylphosphoryloxy-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |

InChI |

InChI=1S/C53H84NO14P/c1-32-18-14-13-15-19-33(2)44(63-8)30-40-23-21-38(7)53(61,67-40)50(58)51(59)54-25-17-16-20-41(54)52(60)66-45(35(4)28-39-22-24-43(46(29-39)64-9)68-69(11,12)62)31-42(55)34(3)27-37(6)48(57)49(65-10)47(56)36(5)26-32/h13-15,18-19,27,32,34-36,38-41,43-46,48-49,57,61H,16-17,20-26,28-31H2,1-12H3/b15-13+,18-14+,33-19+,37-27+/t32-,34-,35-,36-,38-,39+,40?,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1 |

InChI Key |

BUROJSBIWGDYCN-KMXFESHVSA-N |

SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC |

Isomeric SMILES |

C[C@@H]1CCC2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OP(=O)(C)C)C)/C)O)OC)C)C)/C)OC |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC |

Pictograms |

Health Hazard; Environmental Hazard |

Synonyms |

AP-23573 AP23573 deforolimus MK 8669 MK-8669 MK8669 ridaforolimus |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Deforolimus in mTOR Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deforolimus (also known as ridaforolimus, AP23573, and MK-8669) is a potent and selective, non-prodrug analog of rapamycin that functions as an inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] As a critical regulator of cell growth, proliferation, metabolism, and survival, mTOR is a key therapeutic target in oncology.[3][4] Deforolimus exhibits its antitumor activity by forming a complex with the intracellular protein FKBP12, which then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[4][5][6] This inhibition disrupts downstream signaling pathways, primarily through the dephosphorylation of key effector proteins p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in cell cycle arrest and suppression of tumor growth.[7][8] This technical guide provides a comprehensive overview of the mechanism of action of deforolimus, including its effects on mTOR signaling, quantitative data on its inhibitory activity, and detailed protocols for key experimental procedures used to characterize its function.

The mTOR Signaling Pathway and the Role of Deforolimus

The mTOR signaling pathway is a crucial cellular cascade that integrates signals from growth factors, nutrients, and cellular energy status to regulate essential processes such as protein synthesis, cell growth, and proliferation.[3][4] mTOR exists in two distinct multiprotein complexes: mTORC1 and mTORC2. Deforolimus, like other rapamycin analogs, primarily targets mTORC1.

Mechanism of Action:

-

Complex Formation: Deforolimus readily enters the cell and binds to the immunophilin FK506-binding protein 12 (FKBP12).[5][6]

-

Allosteric Inhibition of mTORC1: The deforolimus-FKBP12 complex then binds to the FRB domain of mTOR within the mTORC1 complex.[4] This binding does not directly inhibit the catalytic activity of mTOR but rather acts allosterically to prevent the interaction of mTORC1 with its downstream substrates.

-

Inhibition of Downstream Signaling: The primary downstream effectors of mTORC1 are p70S6K and 4E-BP1.[7][8] By inhibiting mTORC1, deforolimus prevents the phosphorylation of these proteins.

-

p70S6K: Dephosphorylation of p70S6K leads to a decrease in protein synthesis by reducing the translation of mRNAs with a 5'-terminal oligopyrimidine tract (5'TOP).

-

4E-BP1: Hypophosphorylated 4E-BP1 binds to the eukaryotic initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex, which is essential for the initiation of cap-dependent translation. This leads to a general suppression of protein synthesis.

-

The net effect of these actions is a G1 cell cycle arrest and a reduction in cell proliferation and tumor growth.[7]

Quantitative Analysis of Deforolimus Activity

The inhibitory potency of deforolimus has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Proliferation) | HT-1080 (Fibrosarcoma) | 0.2 nM | [5][8] |

| IC50 (p-S6 Phosphorylation) | HT-1080 (Fibrosarcoma) | 0.2 nM | [8] |

| IC50 (p-4E-BP1 Phosphorylation) | HT-1080 (Fibrosarcoma) | 5.6 nM | [8] |

| EC50 (Cell Proliferation) | Sarcoma & Endometrial Cancer Cell Lines | 0.1 - 1.0 nM | [7] |

| Tissue | Biomarker | Effect | Reference |

| Peripheral Blood Mononuclear Cells (PBMCs) | p-4E-BP1 | >90% inhibition sustained during dosing | [9][10] |

| Skin | pS6 | Inhibition observed at all dose levels | [9][10] |

| Tumor Biopsies | p-4E-BP1 / pS6 | Inhibition of mTOR detected | [9][10] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of deforolimus.

In Vitro Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of deforolimus on the proliferation of cancer cell lines by measuring ATP levels, which are indicative of metabolically active cells.[11][12]

Materials:

-

Cancer cell line of interest (e.g., HT-1080)

-

Complete cell culture medium

-

Deforolimus (Ridaforolimus)

-

96-well opaque-walled cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Preparation: Prepare serial dilutions of deforolimus in complete medium.

-

Treatment: Remove the medium from the wells and add 100 µL of the deforolimus dilutions or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

Assay:

-

Allow the plate to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Measure luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis of mTORC1 Substrate Phosphorylation

This protocol details the procedure for assessing the phosphorylation status of the mTORC1 downstream targets, p70S6K and 4E-BP1, following treatment with deforolimus.[13]

Materials:

-

Cancer cell lines

-

Deforolimus (Ridaforolimus)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Phospho-p70S6K (Thr389)

-

Total p70S6K

-

Phospho-4E-BP1 (Ser65 or Thr37/46)

-

Total 4E-BP1

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Treat cells with various concentrations of deforolimus or vehicle control for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Clarify lysates by centrifugation and determine protein concentration.

-

Sample Preparation: Denature protein samples by boiling in Laemmli buffer.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and add chemiluminescent substrate.

-

Visualization and Quantification: Visualize protein bands using an imaging system. Quantify band intensities to determine the ratio of phosphorylated to total protein.

In Vitro mTORC1 Kinase Assay

This assay directly measures the inhibitory effect of deforolimus on the kinase activity of immunoprecipitated mTORC1.

Materials:

-

HEK293T cells

-

Deforolimus (Ridaforolimus)

-

Lysis Buffer (e.g., CHAPS-based)

-

Anti-Raptor antibody (for mTORC1 immunoprecipitation)

-

Protein A/G Sepharose beads

-

Kinase Assay Buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂)

-

Recombinant GST-4E-BP1 (substrate)

-

ATP

-

SDS-PAGE and Western blot reagents

-

Anti-phospho-4E-BP1 (Thr37/46) antibody

Procedure:

-

Cell Lysis: Lyse HEK293T cells in CHAPS lysis buffer.

-

Immunoprecipitation of mTORC1:

-

Incubate cell lysates with an anti-Raptor antibody for 1-2 hours at 4°C.

-

Add Protein A/G Sepharose beads and incubate for another hour.

-

Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer.

-

-

Kinase Reaction:

-

Resuspend the beads in kinase assay buffer containing recombinant GST-4E-BP1.

-

Add varying concentrations of deforolimus or vehicle control.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for 30 minutes.

-

-

Termination and Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analyze the samples by Western blotting using an anti-phospho-4E-BP1 (Thr37/46) antibody to detect the phosphorylation of the substrate.

-

Conclusion

Deforolimus is a well-characterized mTOR inhibitor with a clear mechanism of action involving the allosteric inhibition of mTORC1. Its potent inhibitory effects on downstream signaling pathways lead to the suppression of cell proliferation and tumor growth. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of deforolimus and other mTOR inhibitors in various cancer models. The consistent demonstration of target engagement in both preclinical and clinical settings underscores the robustness of its mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Deforolimus (AP23573) a novel mTOR inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the mTOR pathway using deforolimus in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Molecular Docking studies of FKBP12-mTOR inhibitors using binding predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. selleckchem.com [selleckchem.com]

- 9. Analysis of the pharmacodynamic activity of the mTOR inhibitor ridaforolimus (AP23573, MK-8669) in a phase 1 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ch.promega.com [ch.promega.com]

- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 13. benchchem.com [benchchem.com]

The Role of Deforolimus in PI3K/AKT/mTOR Pathway Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deforolimus (also known as ridaforolimus, AP23573, MK-8669) is a potent, non-prodrug analog of rapamycin that acts as a highly specific inhibitor of the mammalian target of rapamycin (mTOR).[1][2] As a critical downstream effector of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, mTOR is a serine/threonine kinase that plays a pivotal role in regulating cell growth, proliferation, metabolism, and survival.[3][4] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[5][6] This technical guide provides an in-depth overview of the mechanism of action of Deforolimus, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and presents visual diagrams of the signaling pathway and experimental workflows.

Introduction to the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling cascade is a crucial intracellular pathway that responds to a variety of extracellular signals, including growth factors and nutrients, to orchestrate cellular processes essential for normal cell function and development.[3] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which in turn activate PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, including AKT and phosphoinositide-dependent kinase-1 (PDK1). This colocalization at the plasma membrane leads to the phosphorylation and activation of AKT by PDK1 and mTOR Complex 2 (mTORC2).

Once activated, AKT phosphorylates a multitude of downstream substrates, including the tuberous sclerosis complex (TSC), a key negative regulator of mTOR. Phosphorylation of TSC2 by AKT inhibits its function, leading to the activation of the small GTPase Rheb, a potent activator of mTOR Complex 1 (mTORC1).[7] mTORC1, the primary target of Deforolimus, subsequently phosphorylates its downstream effectors, the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) and the ribosomal protein S6 kinase 1 (S6K1), to promote protein synthesis, cell growth, and proliferation.[3][8]

Mechanism of Action of Deforolimus

Deforolimus exerts its inhibitory effect on the PI3K/AKT/mTOR pathway by specifically targeting mTORC1.[9] Similar to its parent compound rapamycin, Deforolimus first forms a complex with the intracellular protein FK506-binding protein 12 (FKBP-12).[7][8] This Deforolimus-FKBP-12 complex then binds directly to the FKBP12-rapamycin binding (FRB) domain of mTOR within the mTORC1 complex.[10] This interaction allosterically inhibits the kinase activity of mTORC1, preventing the phosphorylation of its downstream targets, 4E-BP1 and S6K1.[3][8] The inhibition of mTORC1 signaling leads to a G1 phase cell cycle arrest and a reduction in cell proliferation.[9]

Quantitative Data on Deforolimus Activity

Preclinical In Vitro and In Vivo Activity

Preclinical studies have demonstrated the potent anti-proliferative effects of Deforolimus across a range of cancer cell lines. In a panel of 11 sarcoma and 6 endometrial cancer cell lines, Deforolimus exhibited a half-maximal effective concentration (EC50) for proliferation inhibition of approximately 1 nM.[11] The maximal degree of inhibition in these cell lines ranged from 20-60%.[11]

In a leiomyosarcoma xenograft model, intraperitoneal administration of Deforolimus once daily for 5 consecutive days every other week resulted in dose-dependent tumor growth inhibition, with 67% inhibition observed at the highest dose of 10 mg/kg.[11] This anti-tumor activity correlated with the inhibition of mTOR signaling in the tumors, as measured by decreased levels of phosphorylated 4E-BP1.[11]

| Parameter | Value | Model System | Reference |

| EC50 (Proliferation Inhibition) | ~1 nM | Sarcoma and Endometrial Cancer Cell Lines | [11] |

| Maximal Inhibition (Proliferation) | 20-60% | Sarcoma and Endometrial Cancer Cell Lines | [11] |

| Tumor Growth Inhibition | 67% | Leiomyosarcoma Xenograft (10 mg/kg) | [11] |

Table 1: Summary of Preclinical Activity of Deforolimus.

Clinical Trial Data

Phase 1 and 2 clinical trials have evaluated the safety and efficacy of Deforolimus in patients with advanced malignancies.

A Phase 1 study in patients with advanced solid malignancies established a maximum tolerated dose (MTD) of 18.75 mg/day when administered intravenously for 5 consecutive days every 2 weeks.[12] In this study, 4 out of 32 patients experienced confirmed partial responses.[12]

A Phase 2 trial investigated single-agent Deforolimus in 55 heavily pretreated patients with relapsed or refractory hematologic malignancies.[8] The overall response rate was 10% (5 partial responses), with a 33% response rate observed in patients with mantle cell lymphoma (MCL).[8] Additionally, 39% of patients achieved stable disease.[8] Pharmacodynamic analyses in peripheral blood cells from patients with acute myelogenous leukemia (AML) demonstrated mTOR inhibition, as evidenced by reduced phosphorylation of 4E-BP1.[8]

| Clinical Trial Phase | Patient Population | Dosing Regimen | Key Outcomes | Reference |

| Phase 1 | Advanced Solid Malignancies | 3-28 mg/day IV, 5 days every 2 weeks | MTD: 18.75 mg/day; 4 partial responses | [12] |

| Phase 2 | Relapsed/Refractory Hematologic Malignancies | 12.5 mg IV, 5 days every 2 weeks | 10% Partial Response (PR); 39% Stable Disease (SD); 33% PR in Mantle Cell Lymphoma | [8] |

Table 2: Summary of Deforolimus Clinical Trial Data.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures to assess the effect of Deforolimus on cancer cell proliferation.[9][13]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Deforolimus stock solution (in DMSO)

-

96-well plates

-

MTS reagent

-

Plate reader (490-500 nm absorbance)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of Deforolimus in complete culture medium. A typical concentration range is 0.1 nM to 1000 nM.[9] Include a vehicle control (DMSO) at the same final concentration as the highest Deforolimus treatment.

-

Remove the medium from the wells and add 100 µL of the diluted Deforolimus or vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490-500 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for mTOR Pathway Inhibition

This protocol outlines the steps to assess the phosphorylation status of mTORC1 downstream targets, such as S6K1, as a measure of Deforolimus activity.

Materials:

-

Cancer cells treated with Deforolimus

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K1, anti-total-S6K1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with Deforolimus at various concentrations and for different time points.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K1) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies against total S6K1 and a loading control (e.g., GAPDH) to ensure equal protein loading.

Conclusion

Deforolimus is a potent and specific inhibitor of mTORC1, a key node in the PI3K/AKT signaling pathway. Its mechanism of action, involving the formation of a complex with FKBP-12 to allosterically inhibit mTOR kinase activity, has been well-characterized. Preclinical and clinical data have demonstrated its anti-proliferative and anti-tumor effects in a variety of cancer models and patient populations. The experimental protocols provided in this guide offer a framework for researchers to further investigate the activity and efficacy of Deforolimus and other mTOR inhibitors. Continued research into the nuances of mTOR signaling and the development of predictive biomarkers will be crucial for optimizing the clinical application of this class of targeted therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Deforolimus (AP23573) a novel mTOR inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the mTOR pathway using deforolimus in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ridaforolimus | C53H84NO14P | CID 11520894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. benchchem.com [benchchem.com]

- 10. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Phase I trial of the novel mammalian target of rapamycin inhibitor deforolimus (AP23573; MK-8669) administered intravenously daily for 5 days every 2 weeks to patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

Deforolimus (Ridaforolimus): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deforolimus (also known as Ridaforolimus, AP23573, and MK-8669) is a potent, selective, and non-prodrug analog of rapamycin developed as a small-molecule inhibitor of the mammalian target of rapamycin (mTOR).[1][2] This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development timeline of Deforolimus. It details the mechanism of action, key experimental methodologies, and quantitative data from seminal studies. The document is intended to serve as a resource for researchers and professionals in the field of oncology and drug development, offering insights into the scientific journey of a targeted cancer therapeutic.

Introduction: The Rationale for an mTOR Inhibitor

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a pivotal role in regulating cellular growth, proliferation, metabolism, and survival.[1] It integrates signals from various upstream pathways, including the PI3K/AKT pathway, making it a critical node in cancer cell signaling.[1] Dysregulation of the mTOR pathway is a common feature in many human malignancies, making it an attractive target for cancer therapy.[3]

Rapamycin, the first discovered mTOR inhibitor, demonstrated significant antiproliferative activity. However, its poor aqueous solubility and chemical instability limited its clinical development as an anticancer agent.[2] This necessitated the development of rapamycin analogs (rapalogs) with improved pharmaceutical properties. Deforolimus was designed by ARIAD Pharmaceuticals to be a potent, non-prodrug mTOR inhibitor with enhanced stability and solubility.[2][4]

Discovery and Preclinical Development

Lead Optimization and Chemical Synthesis

Deforolimus was developed through a computer-aided drug design (CADD) approach, which identified the C40 position of the rapamycin structure as an ideal site for chemical modification.[4] This position is distant from the binding sites of FKBP12 and mTOR, allowing for modifications that improve physicochemical properties without compromising target affinity. The introduction of a dimethylphosphinate group at the C40-hydroxyl position of rapamycin resulted in Deforolimus, a non-prodrug rapalog with superior aqueous solubility and stability compared to its parent compound.[4]

Mechanism of Action

Deforolimus exerts its antiproliferative effects by inhibiting the mTOR kinase.[1] Like other rapalogs, it first forms a complex with the intracellular protein FKBP12. This Deforolimus-FKBP12 complex then binds to the FKBP12-rapamycin binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[5] Inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, including the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[6] This leads to the suppression of protein synthesis and ultimately, cell cycle arrest and inhibition of cell proliferation.[1]

Signaling Pathway of Deforolimus Action

Caption: The mTOR signaling pathway and the inhibitory action of Deforolimus.

In Vitro and In Vivo Preclinical Studies

Preclinical studies demonstrated the potent and broad antitumor activity of Deforolimus.

2.3.1. In Vitro Potency

Deforolimus showed potent inhibition of mTOR signaling and cell proliferation in various cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| IC50 (p-S6) | HT-1080 | 0.2 nM | [7] |

| EC50 (VEGF) | - | 0.1 nM | [6] |

2.3.2. In Vivo Efficacy

In mouse xenograft models of human cancers, Deforolimus demonstrated significant tumor growth inhibition.[3] Intermittent dosing schedules were found to be effective and were associated with less immunosuppression compared to daily dosing.[3]

Clinical Development

Deforolimus progressed through a comprehensive clinical trial program, initially showing promise in various solid tumors, particularly sarcomas.

Phase I Clinical Trials

Phase I studies were conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of both intravenous and oral formulations of Deforolimus.

A key Phase I trial in patients with advanced solid malignancies established the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).[8] The study demonstrated that Deforolimus was generally well-tolerated, with stomatitis being the most common dose-limiting toxicity (DLT).[8][9] Pharmacodynamic analyses in peripheral blood mononuclear cells (PBMCs), skin, and tumor tissues confirmed potent and sustained mTOR inhibition.[10]

| Trial Identifier | Formulation | Key Findings | Reference |

| NCT00112372 | Oral | MTD established; stomatitis as DLT; antitumor activity observed. | [8][9] |

| Phase I (Mita et al., 2008) | Intravenous | MTD of 18.75 mg/d; RP2D of 12.5 mg/d; antitumor activity in various tumors. | [4] |

Phase II Clinical Trials

Phase II trials evaluated the efficacy of Deforolimus in specific cancer types. A notable single-arm study in patients with advanced bone and soft tissue sarcomas showed a clinical benefit response (CBR) rate of 28.8%, with a median progression-free survival (PFS) of 15.3 weeks.[11][12] These encouraging results provided the rationale for a pivotal Phase III trial.

Phase III SUCCEED Trial

The SUCCEED (Sarcoma Multi-Center Clinical Evaluation of the Efficacy of Ridaforolimus) trial was a large, randomized, double-blind, placebo-controlled Phase III study.[1][13] It evaluated the efficacy of oral Deforolimus as maintenance therapy in patients with metastatic soft-tissue or bone sarcomas who had previously responded to chemotherapy.[1][13]

The trial met its primary endpoint, demonstrating a statistically significant improvement in progression-free survival (PFS) for patients treated with Deforolimus compared to placebo.[13][14][15]

| Parameter | Deforolimus Arm | Placebo Arm | Hazard Ratio (95% CI) | p-value | Reference |

| Median PFS | 17.7 weeks | 14.6 weeks | 0.72 (0.61-0.85) | 0.0001 | [13][14][15] |

| Median OS | 93.3 weeks | 83.4 weeks | 0.88 (0.72-1.08) | 0.23 | [13] |

Despite the positive PFS results, the improvement in overall survival (OS) was not statistically significant.[13] The most common adverse events associated with Deforolimus were stomatitis, thrombocytopenia, and hyperglycemia.[13][14][15]

Regulatory Journey and Discontinuation

In 2011, Merck, who had entered into a collaboration with ARIAD Pharmaceuticals for the development and commercialization of Deforolimus, submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) for the treatment of metastatic soft-tissue or bone sarcomas. However, in 2012, the FDA's Oncologic Drugs Advisory Committee (ODAC) voted against recommending approval, citing concerns about the modest clinical benefit and the safety profile. Subsequently, the FDA issued a Complete Response Letter, and Merck and ARIAD withdrew their marketing application in Europe. The development of Deforolimus for sarcoma was ultimately discontinued.

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol is a representative method for assessing the antiproliferative activity of Deforolimus.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Deforolimus (Ridaforolimus)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of Deforolimus in complete medium.

-

Remove the existing medium from the cells and replace it with medium containing various concentrations of Deforolimus or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a luminometer.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.[16]

Experimental Workflow for In Vitro Proliferation Assay

Caption: A typical workflow for an in vitro cell proliferation assay.

Western Blot Analysis for Pharmacodynamic Markers

This protocol describes a method to assess the inhibition of mTOR signaling by Deforolimus.

Materials:

-

Cancer cells or patient-derived tissues (e.g., PBMCs)

-

Deforolimus

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-S6, anti-total-S6, anti-phospho-4E-BP1, anti-total-4E-BP1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with Deforolimus for the desired time and concentration.

-

Lyse cells or tissues in lysis buffer and quantify protein concentration.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.[16]

Conclusion

The development of Deforolimus represents a significant effort in the field of targeted cancer therapy. As a potent and selective mTOR inhibitor with favorable pharmaceutical properties, it demonstrated clear biological activity and a clinical benefit in a difficult-to-treat cancer like sarcoma. While it ultimately did not gain regulatory approval for this indication, the extensive preclinical and clinical data generated throughout its development provide valuable insights for the ongoing research and development of mTOR inhibitors and other targeted agents. The story of Deforolimus underscores the complexities and challenges of drug development, even for well-validated targets and promising drug candidates.

References

- 1. Ridaforolimus - Wikipedia [en.wikipedia.org]

- 2. research.universityofgalway.ie [research.universityofgalway.ie]

- 3. Ridaforolimus (AP23573; MK-8669), a potent mTOR inhibitor, has broad antitumor activity and can be optimally administered using intermittent dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting tumorigenesis: development and use of mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rapamycin.us [rapamycin.us]

- 7. medkoo.com [medkoo.com]

- 8. Phase I/IIa trial of the mammalian target of rapamycin inhibitor ridaforolimus (AP23573; MK-8669) administered orally in patients with refractory or advanced malignancies and sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 10. Analysis of the pharmacodynamic activity of the mTOR inhibitor ridaforolimus (AP23573, MK-8669) in a phase 1 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. Phase II Study of the Mammalian Target of Rapamycin Inhibitor Ridaforolimus in Patients With Advanced Bone and Soft Tissue Sarcomas [en-cancer.fr]

- 13. ascopubs.org [ascopubs.org]

- 14. ascopubs.org [ascopubs.org]

- 15. Results of an international randomized phase III trial of the mammalian target of rapamycin inhibitor ridaforolimus versus placebo to control metastatic sarcomas in patients after benefit from prior chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Preclinical Profile of Deforolimus: An In-depth Technical Guide on its Activity in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deforolimus (Ridaforolimus, AP23573), a potent and selective, non-prodrug analog of rapamycin, has demonstrated significant preclinical antitumor activity across a range of solid tumor models. As a specific inhibitor of the mammalian target of rapamycin (mTOR), Deforolimus modulates a critical signaling pathway frequently dysregulated in cancer, leading to the inhibition of cell growth, proliferation, and survival. This technical guide provides a comprehensive overview of the preclinical data supporting the development of Deforolimus, with a focus on its efficacy in solid tumors. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in oncology research and the evaluation of targeted therapies.

Introduction to Deforolimus and its Mechanism of Action

Deforolimus is a small molecule inhibitor of mTOR, a serine/threonine kinase that functions as a central regulator of cellular metabolism, growth, and proliferation.[1][2] mTOR integrates signals from various upstream pathways, including the PI3K/AKT pathway, and in response to growth factors and nutrients, orchestrates protein synthesis, cell cycle progression, and angiogenesis.[2][3] In many human cancers, the mTOR pathway is hyperactivated, contributing to uncontrolled tumor growth and survival.[3]

Deforolimus exerts its antitumor effects by binding to the intracellular protein FKBP12, forming a complex that allosterically inhibits mTOR Complex 1 (mTORC1).[4] This inhibition disrupts the phosphorylation of key downstream effectors of mTORC1, namely the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4] The dephosphorylation of these proteins leads to a reduction in protein synthesis and arrests the cell cycle at the G1 phase, thereby inhibiting tumor cell proliferation.[2]

In Vitro Efficacy in Solid Tumor Cell Lines

Deforolimus has demonstrated potent antiproliferative activity across a panel of human solid tumor cell lines. The half-maximal inhibitory concentration (IC50) for cell proliferation is consistently in the low nanomolar range, highlighting its potent on-target activity.

Table 1: In Vitro Antiproliferative Activity of Deforolimus in Solid Tumor Cell Lines

| Cell Line | Tumor Type | IC50 (nM) | Reference |

| Sarcoma | |||

| SK-LMS-1 | Leiomyosarcoma | ~1 | [5] |

| HT-1080 | Fibrosarcoma | Not explicitly stated, but potent inhibition observed | [6] |

| A panel of 11 sarcoma cell lines | Various Sarcomas | ~1 (half-maximal effect) | [5] |

| Endometrial Cancer | |||

| AN3-CA | Endometrial Carcinoma | ~1 | [5] |

| A panel of 6 endometrial cell lines | Endometrial Cancer | ~1 (half-maximal effect) | [5] |

| Breast Cancer | |||

| MCF-7 | Breast Adenocarcinoma | Not explicitly stated for Deforolimus, but mTOR inhibitors show activity. | |

| MDA-MB-231 | Breast Adenocarcinoma | Not explicitly stated for Deforolimus, but mTOR inhibitors show activity. | |

| Pancreatic Cancer | |||

| PANC-1 | Pancreatic Ductal Adenocarcinoma | Not explicitly stated for Deforolimus, but mTOR inhibitors show activity. | [7] |

| Lung Cancer | |||

| A549 | Non-Small Cell Lung Cancer | Not explicitly stated for Deforolimus, but mTOR inhibitors show activity. | [8] |

| H460 | Non-Small Cell Lung Cancer | Not explicitly stated for Deforolimus, but mTOR inhibitors show activity. | [8] |

Note: While specific IC50 values for Deforolimus in some breast, pancreatic, and lung cancer cell lines were not explicitly found in the provided search results, the general potent activity of mTOR inhibitors in these cell types is well-documented.

In Vivo Efficacy in Solid Tumor Xenograft Models

The antitumor activity of Deforolimus has been extensively evaluated in various preclinical xenograft models of human solid tumors. These studies have consistently demonstrated dose-dependent tumor growth inhibition.

Table 2: In Vivo Antitumor Activity of Deforolimus in Solid Tumor Xenograft Models

| Tumor Model | Cancer Type | Treatment Regimen (Dose, Schedule) | Tumor Growth Inhibition (TGI) | Reference |

| SK-LMS-1 | Sarcoma | 1 mg/kg and 3 mg/kg, i.p., 5 continuous days/week | Significant inhibition observed | [9] |

| SK-LMS-1 | Sarcoma | 10 mg/kg, i.p., 5 continuous days every other week | 67% | [5] |

| AN3-CA | Endometrial Cancer | 0.3 mg/kg to 3 mg/kg, i.p., 5 continuous days/week | Dose-dependent inhibition | [9] |

| MCF-7 | Breast Cancer | Not explicitly stated for Deforolimus, but mTOR inhibitors show activity in this model. | - | |

| PANC-1 | Pancreatic Cancer | Not explicitly stated for Deforolimus, but mTOR inhibitors show activity in this model. | - | [9] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of Deforolimus.

Table 3: Preclinical Pharmacokinetic Parameters of Deforolimus

| Animal Model | Route of Administration | Cmax | AUC | T1/2 (half-life) | Reference |

| Mice | Oral | Less than proportional increase with doses >40 mg | Less than proportional increase with doses >40 mg | ~30-60 hours | [1][10] |

| Rats | Intravenous | - | - | - | [11] |

Note: Detailed quantitative Cmax and AUC values for preclinical models were not consistently available in the provided search results. The data indicates non-linear pharmacokinetics with oral administration.[10]

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of Deforolimus or vehicle control for the desired duration (e.g., 72 hours).

-

MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9][12] During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[12]

-

Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.[12] The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Cell Preparation: Culture and treat cells with Deforolimus or a positive control (e.g., DNase I) on coverslips or in a 96-well plate.[2][13]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by permeabilization with 0.25% Triton X-100 in PBS for 20 minutes.[13]

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or EdUTP), for 60 minutes at 37°C in a humidified chamber.[13] TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[2]

-

Detection:

-

Counterstaining and Imaging: Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst 33342) and visualize the cells using an appropriate microscope. Apoptotic cells will exhibit a positive TUNEL signal.[13]

Western Blotting for mTOR Pathway Modulation

Western blotting is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway, such as S6 and 4E-BP1.

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[10]

-

SDS-PAGE: Separate equal amounts of protein (typically 20-40 µg) on an SDS-polyacrylamide gel.[10]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[10]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., phospho-S6, total S6, phospho-4E-BP1, total 4E-BP1) overnight at 4°C.[10] A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.[10]

Visualizing the Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

Conclusion

The preclinical data for Deforolimus provide a strong rationale for its clinical development as a targeted therapy for solid tumors. Its potent and selective inhibition of the mTOR pathway translates to significant antitumor activity in both in vitro and in vivo models of various cancers, including sarcoma and endometrial cancer. The well-characterized mechanism of action and the established preclinical efficacy and safety profile underscore the potential of Deforolimus as a valuable therapeutic agent in oncology. This technical guide summarizes the key preclinical findings to aid researchers and drug development professionals in their ongoing efforts to advance cancer treatment.

References

- 1. Ridaforolimus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of the pharmacodynamic activity of the mTOR inhibitor ridaforolimus (AP23573, MK-8669) in a phase 1 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. Phase I/IIa trial of the mammalian target of rapamycin inhibitor ridaforolimus (AP23573; MK-8669) administered orally in patients with refractory or advanced malignancies and sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical results of sirolimus treatment in transplant models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PANC-1 Xenograft Model - Altogen Labs [altogenlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. Metabolic Adaptation during nab-Paclitaxel Resistance in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Anti-Angiogenic Potential of Deforolimus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, invasion, and metastasis. The mammalian target of rapamycin (mTOR) signaling pathway has been identified as a key regulator of cellular processes that drive tumorigenesis, including angiogenesis. Deforolimus (also known as ridaforolimus, AP23573, or MK-8669), a potent and selective inhibitor of mTOR, has demonstrated significant anti-tumor activity, which is attributed in part to its anti-angiogenic properties. This technical guide provides an in-depth exploration of the anti-angiogenic effects of Deforolimus, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Mechanism of Action: Inhibition of the mTOR Signaling Cascade

Deforolimus exerts its anti-angiogenic effects by directly targeting the mTOR protein, a serine/threonine kinase that acts as a central node in cellular signaling.[1] As a rapamycin analog, Deforolimus forms a complex with the intracellular protein FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[2] This inhibition disrupts a critical signaling cascade that promotes angiogenesis.

The mTORC1 pathway, when activated by growth factors such as Vascular Endothelial Growth Factor (VEGF) through the PI3K/Akt pathway, promotes the translation of key proteins involved in cell growth, proliferation, and survival.[3] Two major downstream effectors of mTORC1 are the p70 S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3][4]

A crucial link between mTOR and angiogenesis is the regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[2] Under hypoxic conditions typical of the tumor microenvironment, HIF-1α stabilization is promoted by mTOR signaling. HIF-1α is a master transcription factor that drives the expression of numerous pro-angiogenic genes, most notably VEGF.[2][5][6] By inhibiting mTORC1, Deforolimus destabilizes HIF-1α, leading to a significant reduction in VEGF production by tumor cells.[2][7] This, in turn, deprives endothelial cells of a primary stimulus for proliferation and migration, thereby suppressing neovascularization.[2][7]

The direct impact of mTOR inhibition on endothelial cells further contributes to the anti-angiogenic activity of Deforolimus. The mTOR pathway is active in endothelial cells and plays a role in their proliferation, survival, and migration, all of which are essential steps in the angiogenic process.[2][8]

Figure 1: Deforolimus Mechanism of Action in Angiogenesis.

Quantitative Data on Anti-Angiogenic Properties

The anti-angiogenic efficacy of Deforolimus has been quantified in various preclinical models. These studies demonstrate its potent activity at both the molecular and cellular levels, translating to significant inhibition of tumor neovascularization in vivo.

| Parameter | Cell/Model System | Value | Reference |

| VEGF Production Inhibition (EC₅₀) | HT-1080 fibrosarcoma cells | ~0.1 nM | [7] |

| Endothelial Cell Proliferation Inhibition (EC₅₀) | Human Umbilical Vein Endothelial Cells (HUVEC) | ~0.1 nM | [7] |

| Blood Vessel Density Reduction | Squamous Cell Carcinoma Xenograft (Rapamycin) | ~30% | [9] |

Key Experimental Protocols

Standardized in vitro and in vivo assays are crucial for evaluating the anti-angiogenic properties of compounds like Deforolimus. Below are detailed methodologies for key experiments.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.

Principle: Endothelial cells, when cultured on a basement membrane extract (such as Matrigel), will differentiate and form a network of tube-like structures. Anti-angiogenic compounds will inhibit this process.

Methodology:

-

Preparation: Thaw basement membrane extract (e.g., Matrigel) on ice overnight. Pre-chill a 96-well plate at 4°C.

-

Coating: Add 50 µL of the cold liquid Matrigel to each well of the pre-chilled 96-well plate. Ensure the entire surface is covered.

-

Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in appropriate media containing varying concentrations of Deforolimus or vehicle control.

-

Incubation: Seed the HUVECs (typically 1.5-3 x 10⁴ cells per well) onto the solidified Matrigel.

-

Analysis: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours. Monitor tube formation using a light microscope.

-

Quantification: Capture images of the tube networks. Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and total mesh area using imaging software (e.g., ImageJ). A significant reduction in these parameters in Deforolimus-treated wells compared to control indicates anti-angiogenic activity.

Figure 2: Endothelial Cell Tube Formation Assay Workflow.

HUVEC Proliferation Assay

This assay measures the effect of a compound on the proliferation rate of endothelial cells.

Principle: Anti-angiogenic agents are expected to have a cytostatic effect on endothelial cells, inhibiting their proliferation. This can be quantified using various methods, such as the MTT assay or direct cell counting.

Methodology:

-

Cell Seeding: Seed HUVECs into a 96-well plate at a density of approximately 3,000-5,000 cells per well in their complete growth medium. Allow cells to adhere overnight.

-

Treatment: Replace the medium with a basal medium (low serum) containing various concentrations of Deforolimus or vehicle control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Quantification (MTT Assay): a. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. b. Add solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control. Determine the EC₅₀ value, which is the concentration of Deforolimus that inhibits cell proliferation by 50%.

VEGF Secretion Assay (ELISA)

This assay quantifies the amount of VEGF secreted by tumor cells following treatment with an inhibitor.

Principle: As Deforolimus is hypothesized to decrease VEGF production, this can be directly measured in the conditioned media of treated cancer cells using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Methodology:

-

Cell Culture: Plate tumor cells (e.g., HT-1080) and grow them to near confluence.

-

Treatment: Replace the growth medium with fresh medium containing various concentrations of Deforolimus or vehicle control.

-

Sample Collection: After a defined incubation period (e.g., 24-48 hours), collect the conditioned medium from each well.

-

ELISA Procedure: a. Coat a 96-well ELISA plate with a VEGF capture antibody. b. Block non-specific binding sites. c. Add collected conditioned media and VEGF standards to the wells and incubate. d. Wash the plate and add a biotinylated VEGF detection antibody. e. Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. f. Add a TMB substrate solution, which will develop a color in proportion to the amount of bound VEGF. g. Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Analysis: Measure the absorbance at 450 nm. Generate a standard curve from the VEGF standards and use it to determine the concentration of VEGF in the conditioned media samples.

In Vivo Tumor Xenograft and Microvessel Density Analysis

This in vivo model assesses the effect of a compound on tumor growth and the formation of new blood vessels within the tumor.

Principle: The growth of solid tumors is dependent on angiogenesis. Inhibiting this process should slow tumor growth and result in a lower density of blood vessels within the tumor mass.

Methodology:

-

Tumor Implantation: Subcutaneously inject human tumor cells (e.g., sarcoma or carcinoma cell lines) into the flank of immunocompromised mice.

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, Deforolimus). Administer the treatment according to a defined schedule (e.g., daily or intermittent intraperitoneal injections).

-

Tumor Growth Monitoring: Measure tumor volume with calipers at regular intervals throughout the study.

-

Tissue Collection: At the end of the study, euthanize the animals and excise the tumors.

-

Immunohistochemistry (IHC) for Microvessel Density (MVD): a. Fix the tumors in formalin and embed them in paraffin. b. Section the paraffin blocks and mount the sections on slides. c. Perform IHC staining for an endothelial cell marker, typically CD31 (also known as PECAM-1). d. Counterstain with hematoxylin.

-

Quantification of MVD: a. Scan the stained slides to create digital images. b. Identify "hot spots" of high vascular density at low magnification. c. At high magnification (e.g., 200x), count the number of CD31-positive vessels in several fields within these hot spots. d. The MVD is expressed as the average number of vessels per high-power field or as a percentage of the CD31-positive area relative to the total tumor area.

Conclusion

Deforolimus demonstrates potent anti-angiogenic properties through a dual mechanism: the inhibition of pro-angiogenic factor production (primarily VEGF) by tumor cells and the direct suppression of endothelial cell proliferation and differentiation. These effects are a direct consequence of its primary activity as an mTORC1 inhibitor. The quantitative data from preclinical studies underscore its efficacy in disrupting the tumor vasculature. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of Deforolimus and other mTOR inhibitors as anti-angiogenic agents in cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of in vitro and in vivo angiogenesis stimulated by ovine forestomach matrix biomaterial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitation of angiogenesis and antiangiogenesis in vivo, ex vivo and in vitro - an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CD31 immunoreactivity in small round cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Deforolimus: A Non-Prodrug Analog of Rapamycin for mTOR-Targeted Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deforolimus (also known as ridaforolimus, AP23573, and MK-8669) is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival.[1][2][3] Unlike its parent compound, rapamycin (sirolimus), and some of its other analogs like temsirolimus, deforolimus is a non-prodrug, meaning it does not require metabolic activation to exert its therapeutic effect.[2][4] This key difference, along with its distinct pharmacokinetic profile, has positioned deforolimus as a significant compound in the landscape of mTOR-targeted cancer therapies. This technical guide provides a comprehensive overview of deforolimus, focusing on its mechanism of action, comparative preclinical and clinical data against rapamycin, detailed experimental protocols for its evaluation, and a visual representation of the underlying biological pathways and experimental workflows.

Introduction: The Rationale for a Non-Prodrug mTOR Inhibitor

Rapamycin, the first-generation mTOR inhibitor, demonstrated the therapeutic potential of targeting the mTOR pathway in various diseases, including cancer.[3] However, its clinical utility has been hampered by poor aqueous solubility, chemical instability, and low oral bioavailability.[2] This led to the development of rapamycin analogs, or "rapalogs," with improved pharmaceutical properties.[2] While some rapalogs, such as temsirolimus, are prodrugs that are converted to rapamycin in the body, deforolimus was specifically designed as a non-prodrug analog to offer a more direct and potentially more consistent mTOR inhibition.[5][6] Deforolimus exhibits improved aqueous solubility and stability compared to rapamycin.[3]

Mechanism of Action: Targeting the mTOR Signaling Pathway

Deforolimus, like rapamycin, exerts its antiproliferative effects by inhibiting the mTOR signaling pathway. The mechanism involves the formation of a complex with the intracellular protein FKBP12 (FK506-binding protein 12). This deforolimus-FKBP12 complex then binds to the FKBP12-rapamycin binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[7]

mTORC1 is a central regulator of protein synthesis and cell growth. Its inhibition by deforolimus disrupts the phosphorylation of key downstream effectors, including ribosomal protein S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3][4] The dephosphorylation of these proteins leads to a decrease in the translation of mRNAs essential for cell cycle progression from the G1 to the S phase, ultimately resulting in cell cycle arrest and the inhibition of tumor growth.[3]

Figure 1: Simplified mTOR Signaling Pathway and the inhibitory action of Deforolimus.

Comparative Data: Deforolimus vs. Rapamycin

A key aspect of understanding deforolimus is its comparison to the parent compound, rapamycin. The following tables summarize available quantitative data from preclinical and clinical studies.

In Vitro Potency

| Cell Line | Cancer Type | IC50 (nM) - Deforolimus | IC50 (nM) - Rapamycin |

| Various | Multiple | Potent mTOR inhibition demonstrated | Varies (e.g., ~1-10 nM in MCF-7)[7] |

| Erythroleukemic | Leukemia | Potent inhibition of proliferation | Data not available |

Pharmacokinetic Parameters

| Parameter | Deforolimus (Oral) | Deforolimus (Intravenous) | Rapamycin (Oral) |

| Bioavailability | ~20%[8] | 100% | ~14-18%[9] |

| Tmax (Time to Maximum Concentration) | 2-3 hours[8] | Not Applicable | ~1 hour[10] |

| Terminal Half-life (t1/2) | 35-70 hours[8] | Prolonged[5] | 46-78 hours[9] |

| Cmax (Maximum Concentration) | Dose-dependent, less than proportional increase[8] | Dose-dependent | Dose-dependent |

| AUC (Area Under the Curve) | Dose-dependent, less than proportional increase[8] | Dose-dependent | Dose-dependent |

Data for deforolimus is primarily from Phase I clinical trials.[5][8][11] Rapamycin pharmacokinetic data is from various studies in healthy volunteers and transplant patients.[10][12][13]

Clinical Efficacy (Advanced Sarcoma)

| Parameter | Deforolimus | Placebo |

| Median Progression-Free Survival (PFS) | ~18 weeks | Data not available |

| Objective Response Rate (ORR) | Data not available | Data not available |

Data from a Phase 3 trial (SUCCEED) in patients with metastatic soft-tissue and bone sarcoma who had a favorable response to chemotherapy.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the preclinical evaluation of mTOR inhibitors like deforolimus.

mTORC1 Kinase Assay (In Vitro)

Objective: To determine the direct inhibitory effect of a compound on the kinase activity of mTORC1.

Materials:

-

HEK293T cells

-

mTOR lysis buffer (e.g., CHAPS-based) with protease and phosphatase inhibitors

-

Anti-mTOR or anti-Raptor antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Kinase assay buffer

-

Recombinant inactive p70S6K or 4E-BP1 as substrate

-

ATP

-

SDS-PAGE gels and Western blot reagents

-

Primary antibodies: anti-phospho-p70S6K (Thr389), anti-phospho-4E-BP1 (Thr37/46), anti-mTOR, anti-p70S6K, anti-4E-BP1

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Cell Culture and Lysis: Culture HEK293T cells to 80-90% confluency. Lyse the cells in ice-cold mTOR lysis buffer.

-

Immunoprecipitation of mTORC1: Incubate the cell lysate with an anti-mTOR or anti-Raptor antibody, followed by the addition of protein A/G agarose beads to pull down the mTORC1 complex.

-

Kinase Reaction: Wash the immunoprecipitated mTORC1 complex. Resuspend the beads in kinase assay buffer containing the recombinant substrate (inactive p70S6K or 4E-BP1) and the test compound (e.g., deforolimus) at various concentrations. Initiate the reaction by adding ATP. Incubate at 30°C for 30 minutes.

-

Western Blot Analysis: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunodetection: Probe the membrane with primary antibodies against the phosphorylated forms of the substrates (p-p70S6K, p-4E-BP1) and total protein levels as loading controls.

-

Data Analysis: Quantify the band intensities to determine the extent of mTORC1 inhibition by the compound.

Cell Proliferation Assay (e.g., MTT Assay)

Objective: To assess the effect of a compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Test compound (deforolimus) and vehicle control (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%).

In Vivo Tumor Xenograft Study

Objective: To evaluate the in vivo antitumor efficacy of a compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line

-

Matrigel (optional)

-

Test compound (deforolimus) formulated for administration (e.g., oral gavage or intravenous injection)

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (often mixed with Matrigel) into the flank of the mice.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the test compound and vehicle control according to the predetermined dose and schedule.

-

Tumor Measurement and Body Weight: Measure tumor dimensions with calipers and calculate tumor volume (e.g., using the formula: (Length x Width²)/2) at regular intervals. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for target modulation).

-

Data Analysis: Compare the tumor growth inhibition in the treatment groups to the control group.

Visualization of Key Concepts

Logical Relationship: From Rapamycin to Deforolimus

Figure 2: The developmental rationale leading from Rapamycin to the non-prodrug analog, Deforolimus.

Experimental Workflow for Preclinical Evaluation of mTOR Inhibitors

Figure 3: A generalized experimental workflow for the preclinical development of an mTOR inhibitor.

Conclusion

Deforolimus represents a significant advancement in the development of mTOR inhibitors. As a non-prodrug analog of rapamycin, it offers a direct mechanism of action and distinct pharmacokinetic properties. The preclinical and clinical data, though requiring further comparative studies for a complete picture, demonstrate its potential as an effective anticancer agent, particularly in solid tumors such as sarcoma. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of deforolimus and other novel mTOR-targeted therapies. For researchers and drug development professionals, a thorough understanding of the nuances of deforolimus, from its molecular interactions to its clinical application, is crucial for advancing the field of targeted cancer therapy.

References

- 1. noblelifesci.com [noblelifesci.com]

- 2. Deforolimus (AP23573) a novel mTOR inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review [frontiersin.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. A Phase I Trial to Determine the Safety, Tolerability, and Maximum Tolerated Dose of Deforolimus in Patients with Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. ascopubs.org [ascopubs.org]

- 9. karger.com [karger.com]

- 10. rapamycin.news [rapamycin.news]

- 11. Phase I trial of the novel mammalian target of rapamycin inhibitor deforolimus (AP23573; MK-8669) administered intravenously daily for 5 days every 2 weeks to patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rapamycin: distribution, pharmacokinetics, and therapeutic range investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

Deforolimus: A Technical Guide to Molecular Interactions Beyond mTORC1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deforolimus (Ridaforolimus, AP23573, MK-8669) is a potent, second-generation, non-prodrug analog of rapamycin, engineered for enhanced stability, solubility, and affinity as a selective inhibitor of the mammalian target of rapamycin (mTOR).[1] While its primary mechanism of action is the well-characterized allosteric inhibition of mTOR Complex 1 (mTORC1), a comprehensive understanding of its molecular interactions beyond this principal target is critical for anticipating its full therapeutic potential and potential side effects. This technical guide provides an in-depth analysis of the known molecular targets and pathway effects of Deforolimus beyond mTORC1, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. The available data underscore a high degree of selectivity for mTORC1, with the most significant "off-target" effects arising indirectly from the inhibition of this central metabolic signaling node.

Primary Target and Potency: mTORC1

Deforolimus, like other rapamycin analogs (rapalogs), exerts its primary effect by forming a gain-of-function complex with the intracellular immunophilin FK506-binding protein 12 (FKBP12).[2] This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTORC1.[3] This action is highly potent, with Deforolimus exhibiting a half-maximal inhibitory concentration (IC50) of 0.2 nM for mTOR.[4][5]

Molecular Targets and Effects Beyond mTORC1

While Deforolimus is highly selective for mTORC1, its impact on cellular signaling extends beyond the direct inhibition of this complex. These effects can be categorized as indirect consequences of mTORC1 inhibition and potential, though less characterized, direct off-target interactions.

Indirect Effects on the PI3K/AKT Signaling Pathway

The most significant and clinically relevant effects of Deforolimus beyond mTORC1 are the feedback activation of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[6] mTORC1 is a critical negative regulator of this pathway, and its inhibition by Deforolimus disrupts this feedback loop, leading to the upregulation of AKT signaling.

-

Mechanism of Feedback Activation: mTORC1, through its substrate S6 Kinase 1 (S6K1), phosphorylates and promotes the degradation of Insulin Receptor Substrate 1 (IRS1).[7] IRS1 is a key adaptor protein that links receptor tyrosine kinases (RTKs) like the insulin and insulin-like growth factor 1 receptors (IGF-1R) to the activation of PI3K. By inhibiting mTORC1/S6K1, Deforolimus prevents IRS1 degradation, leading to enhanced signaling through the PI3K/AKT pathway.[7] This compensatory activation can be a mechanism of resistance to mTORC1 inhibitors.[2]

Activity Against mTOR Complex 2 (mTORC2)

First-generation mTOR inhibitors, including Deforolimus, are generally considered to be selective for mTORC1 and do not directly inhibit the kinase activity of mTORC2 in an acute setting.[2] mTORC2 is responsible for the phosphorylation and activation of AKT at serine 473, a key step in the full activation of AKT.[8] While direct, acute inhibition of mTORC2 by Deforolimus has not been demonstrated with specific IC50 values in the literature, prolonged treatment with rapamycin has been shown to inhibit the assembly of mTORC2 in certain cell types, suggesting a potential for long-term effects on mTORC2 function with Deforolimus as well.

Other Potential Molecular Interactions

Publicly available, comprehensive kinome-wide or proteome-wide off-target profiling studies for Deforolimus are limited. However, some studies have reported other molecular changes associated with Deforolimus treatment:

-

Cadherin-6 (CDH6): One study noted an association between ridaforolimus treatment and elevated expression of CDH6 in high-grade glioma. The directness of this interaction is not established.

-

IFITM2 and IFITM3: A recent study found that ridaforolimus can enhance cellular susceptibility to SARS-CoV-2 infection by promoting the degradation of the antiviral proteins IFITM2 and IFITM3 through microautophagy.[1] This is an indirect cellular effect rather than a direct binding interaction.

Quantitative Data

The following table summarizes the available quantitative data for Deforolimus's inhibitory activity. The lack of comprehensive off-target data is a notable gap in the current literature.

| Target | Assay Type | Value | Units | Reference |

| mTOR | Kinase Assay | 0.2 | nM | [4][5] |

| VEGF Production | Cell-based Assay | 0.1 | nM (EC50) | [4] |

Signaling Pathway Visualizations

The following diagrams illustrate the primary and indirect signaling effects of Deforolimus.

Caption: Primary mechanism of Deforolimus action on mTORC1.

Caption: Indirect feedback activation of the PI3K/AKT pathway by Deforolimus.

Experimental Protocols

In Vitro mTORC1 Kinase Assay

This protocol is adapted from standard methodologies for assessing mTORC1 kinase activity in mammalian cells.[9][10][11][12][13]

Objective: To measure the kinase activity of immunoprecipitated mTORC1 by quantifying the phosphorylation of a known substrate, such as 4E-BP1.

Materials:

-

HEK293T cells

-

CHAPS lysis buffer (40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and protease inhibitors)

-

Anti-Raptor antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Kinase wash buffer (25 mM HEPES pH 7.4, 1 M NaCl, 0.1% CHAPS)

-

Kinase assay buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2)

-

Recombinant GST-4E-BP1 (substrate)

-

ATP

-

SDS-PAGE sample buffer

Procedure:

-

Culture and lyse HEK293T cells in CHAPS lysis buffer.

-

Clarify the lysate by centrifugation.

-

Immunoprecipitate mTORC1 from the lysate using an anti-Raptor antibody and Protein A/G agarose beads.

-

Wash the immunoprecipitates sequentially with CHAPS lysis buffer and kinase wash buffer.

-

Resuspend the beads in kinase assay buffer.

-

Initiate the kinase reaction by adding recombinant GST-4E-BP1 and ATP.

-

Incubate at 30°C for 30 minutes with gentle agitation.

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analyze the phosphorylation of GST-4E-BP1 by Western blotting using a phospho-specific antibody.

Western Blotting for p-S6 and p-4E-BP1

This protocol outlines the detection of downstream markers of mTORC1 activity in cell lysates.[14][15][16][17]